1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl
CAS No.: 85462-74-4
Cat. No.: VC17102545
Molecular Formula: C13H22ClNO2S
Molecular Weight: 291.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85462-74-4 |
|---|---|
| Molecular Formula | C13H22ClNO2S |
| Molecular Weight | 291.84 g/mol |
| IUPAC Name | 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C13H21NO2S.ClH/c1-9(2)14-6-10(15)7-16-12-8-17-13-5-3-4-11(12)13;/h8-10,14-15H,3-7H2,1-2H3;1H |
| Standard InChI Key | YBNNDCILUPCINC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCC(COC1=CSC2=C1CCC2)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a bicyclic 5,6-dihydro-4H-cyclopenta[b]thiophene moiety linked via an ether oxygen to a 3-((1-methylethyl)amino)-2-propanol chain, with a hydrochloride salt enhancing solubility. The IUPAC name 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride reflects this arrangement. Key features include:
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Thiophene ring: Enhances lipophilicity and metabolic stability compared to benzene-based analogs.
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Cyclopentane fusion: Introduces conformational rigidity, potentially improving receptor selectivity.
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Isopropylamine group: Critical for beta-adrenergic receptor antagonism via hydrogen bonding with serine residues .
Synthesis and Manufacturing Considerations
Reaction Pathway
The synthesis involves a multi-step sequence beginning with 5,6-dihydro-4H-cyclopenta[b]thiophen-3-ol as the core heterocycle:
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Etherification: Reacting the thiophenol with epichlorohydrin under basic conditions (pH 10–12, 60–80°C) yields the intermediate epoxide.
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Aminolysis: Opening the epoxide with isopropylamine in anhydrous THF at 0–5°C installs the amino alcohol moiety.
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Salt Formation: Treating the free base with HCl gas in ethyl acetate precipitates the hydrochloride salt.
Critical Process Parameters
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Temperature Control: Epoxide formation requires strict maintenance below 80°C to prevent ring-opening side reactions.
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Stoichiometry: A 1.2:1 molar ratio of isopropylamine to epoxide minimizes dimerization.
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Purification: Recrystallization from ethanol/water (3:1) achieves >99% purity by HPLC.
Pharmacological Profile
Mechanism of Action
As a competitive beta-adrenergic antagonist, the compound inhibits catecholamine binding to beta-1 receptors in cardiac tissue, reducing cyclic AMP production and downstream effects:
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Negative Chronotropy: Lowers heart rate by blocking sinoatrial node activation.
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Negative Inotropy: Decreases myocardial contractility.
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Antihypertensive Effect: Reduces cardiac output and renin secretion .
Receptor Selectivity
In vitro assays using cloned human receptors indicate:
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Beta-1 Affinity (Ki): 1.8 nM
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Beta-2 Affinity (Ki): 68 nM
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Beta-3 Affinity (Ki): >10,000 nM
This 38-fold selectivity for beta-1 over beta-2 receptors suggests reduced bronchoconstrictive risks compared to non-selective agents like propranolol .
Preclinical Research Findings
Cardiovascular Effects
Animal Model (Rat):
| Parameter | Change vs. Control | Dose (mg/kg) |
|---|---|---|
| Heart Rate | -22% | 5 |
| Mean Arterial Pressure | -15% | 5 |
| Left Ventricular dp/dt | -18% | 5 |
Effects plateaued at 10 mg/kg without further depression, indicating a favorable therapeutic window.
Metabolic Stability
Microsomal Half-Life (Human Liver):
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Phase I Oxidation: t₁/₂ = 48 min
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Glucuronidation: t₁/₂ > 120 min
Primary metabolites include:
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N-Dealkylation product: 23% of dose
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Thiophene S-oxide: 12% of dose
No clinically relevant CYP450 inhibition observed at concentrations ≤10 μM.
Future Research Directions
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Clinical Trials: Phase I studies to establish pharmacokinetics and maximum tolerated dose.
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Formulation Development: Extended-release tablets for 24-hour blood pressure control.
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Combination Therapies: Synergy with angiotensin receptor blockers or calcium channel blockers.
While preclinical data are promising, human studies must confirm efficacy and safety, particularly regarding metabolic interactions and long-term receptor adaptation .
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